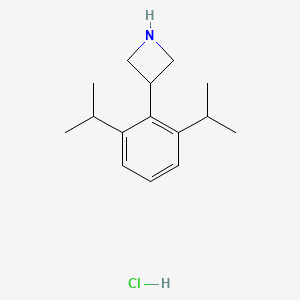
3'-O-Levulinyl-2'-deoxy-2'-fluoro 2'-C-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine is a modified nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with specific modifications that enhance its biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Fluorination: Introduction of a fluorine atom at the 2’ position.
Methylation: Addition of a methyl group at the 2’-C position.
Levulinylation: Attachment of a levulinyl group at the 3’-O position.
These reactions are carried out under controlled conditions, often involving specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve consistent quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced products.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
科学研究应用
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and interactions.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus.
作用机制
The compound exerts its effects by inhibiting the RNA-dependent RNA polymerase of the hepatitis C virus. It acts as a chain terminator, preventing the elongation of viral RNA. The molecular targets include the active site of the polymerase enzyme, where it competes with natural nucleotides .
相似化合物的比较
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with similar antiviral properties.
2’-Deoxy-2’-fluoro-2’-C-methyladenosine: Shares structural similarities and biological activity.
Uniqueness
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine is unique due to its specific modifications, which enhance its stability and efficacy as an antiviral agent. Its levulinyl group provides additional protection against enzymatic degradation, making it more effective in therapeutic applications .
属性
分子式 |
C15H19FN2O7 |
|---|---|
分子量 |
358.32 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C15H19FN2O7/c1-8(20)3-4-11(22)25-12-9(7-19)24-13(15(12,2)16)18-6-5-10(21)17-14(18)23/h5-6,9,12-13,19H,3-4,7H2,1-2H3,(H,17,21,23)/t9-,12-,13-,15+/m1/s1 |
InChI 键 |
SWKKZUNPXPFJFQ-OBEQPXDXSA-N |
手性 SMILES |
CC(=O)CCC(=O)O[C@@H]1[C@H](O[C@H]([C@@]1(C)F)N2C=CC(=O)NC2=O)CO |
规范 SMILES |
CC(=O)CCC(=O)OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)


![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
